molecular formula C21H22N2O3 B2952438 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1105218-33-4

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B2952438
CAS No.: 1105218-33-4
M. Wt: 350.418
InChI Key: QLJPVRDGZPPOHQ-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked to a cyclohexenylethyl-substituted acetamide. The isoxazole moiety enhances metabolic stability and binding affinity in medicinal chemistry, while the cyclohexenylethyl group may influence lipophilicity and bioavailability.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-21(22-11-10-15-6-2-1-3-7-15)14-17-13-20(26-23-17)19-12-16-8-4-5-9-18(16)25-19/h4-6,8-9,12-13H,1-3,7,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJPVRDGZPPOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 352.43 g/mol. The structure includes a benzofuran moiety, an isoxazole ring, and a cyclohexene substituent, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 μg/mL
S. aureus4 μg/mL
Bacillus subtilis16 μg/mL

The compound demonstrated effective inhibition of bacterial growth, particularly against S. aureus, with an MIC of 4 μg/mL, indicating its potential as an antimicrobial agent.

Anticancer Activity

Additionally, studies have shown that benzofuran derivatives can exhibit anticancer properties. The compound's structural components may interact with cellular pathways involved in cancer cell proliferation.

Case Study: Anticancer Evaluation
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at concentrations above 10 μM. The mechanism appears to involve the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features:

  • Benzofuran Moiety : Known for its role in enhancing antimicrobial activity.
  • Isoxazole Ring : Contributes to the compound's ability to interact with biological targets.
  • Cyclohexene Substituent : Influences lipophilicity and cellular uptake.

Research indicates that modifications to these structural components can significantly alter the biological activity, underscoring the importance of SAR studies in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate aldehydes and hydrazones.
  • Coupling Reaction : The benzofuran derivative is then coupled with cyclohexene-acetamide derivatives under specific conditions to yield the target compound.

Comparison with Similar Compounds

Benzofuran-Oxadiazole Derivatives

Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) replace the isoxazole with an oxadiazole ring. These derivatives exhibit potent antimicrobial activity, with oxadiazole contributing to enhanced electron-withdrawing effects and metabolic stability . The substitution of oxadiazole for isoxazole may alter binding interactions in enzyme systems, such as laccase catalysis.

Benzoisoxazole-Acetamide Analogs

2-(Benzo[d]isoxazol-3-yl)-N-(complex aryl/heteroaryl ethyl)acetamide (198) shares the acetamide linkage but incorporates a benzoisoxazole core. This compound, synthesized via coupling with acetic acid derivatives, demonstrates the versatility of acetamide-functionalized heterocycles in targeting enzymes or receptors .

Substituent Modifications

Cyclohexyl vs. Cyclohexenylethyl Groups

The cyclohexenyl moiety may enhance interactions with hydrophobic binding pockets in biological targets.

Aromatic and Halogen Substituents

In 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-cyclohexylacetamide , a chloro substituent on the benzoxazole ring improves electrophilicity and binding to targets like kinases or proteases . Similarly, 2a and 2b feature chlorophenyl and methoxyphenyl groups, which modulate electronic properties and solubility .

Antimicrobial Activity

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Reported Activity/Notes Reference
Target Compound Benzofuran-isoxazole Cyclohexenylethyl acetamide N/A (Structural focus)
2a, 2b (Benzofuran-oxadiazole) Benzofuran-oxadiazole Chlorophenyl/methoxyphenyl thio Antimicrobial (MIC 4–32 µg/mL)
N-Cyclohexyl-2-phenylacetamide (5b) Phenyl-dioxaborolan Cyclohexyl, tetramethylboronate Synthetic intermediate (52% yield)
2-(Benzo[d]isoxazol-3-yl)acetamide (198) Benzoisoxazole Complex aryl/heteroaryl ethyl Enzyme-targeted synthesis
2-(5-chloro-2-oxobenzooxazol-yl)acetamide Chlorobenzoxazole Cyclohexyl Potential kinase/protease inhibition

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